1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene 1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 1138445-31-4
VCID: VC2649470
InChI: InChI=1S/C15H8F8/c16-13(17,9-4-2-1-3-5-9)10-6-11(14(18,19)20)8-12(7-10)15(21,22)23/h1-8H
SMILES: C1=CC=C(C=C1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(F)F
Molecular Formula: C15H8F8
Molecular Weight: 340.21 g/mol

1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene

CAS No.: 1138445-31-4

Cat. No.: VC2649470

Molecular Formula: C15H8F8

Molecular Weight: 340.21 g/mol

* For research use only. Not for human or veterinary use.

1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene - 1138445-31-4

Specification

CAS No. 1138445-31-4
Molecular Formula C15H8F8
Molecular Weight 340.21 g/mol
IUPAC Name 1-[difluoro(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene
Standard InChI InChI=1S/C15H8F8/c16-13(17,9-4-2-1-3-5-9)10-6-11(14(18,19)20)8-12(7-10)15(21,22)23/h1-8H
Standard InChI Key MYJHPWRDPBQEMC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(F)F
Canonical SMILES C1=CC=C(C=C1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(F)F

Introduction

Basic Properties and Identification

1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene is a fluoroaromatic compound with a complex structure featuring a benzene ring substituted with both difluorophenylmethyl and trifluoromethyl groups. These fluorinated substituents confer unique electronic and steric properties to the molecule, making it of interest in various research fields.

PropertyValue
IUPAC Name1-[difluoro(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene
CAS Number1138445-31-4
Molecular FormulaC₁₅H₈F₈
Molecular Weight340.21 g/mol
Physical StateNot fully characterized in available literature
Product CategoryFluoroaromatic compound

The compound belongs to a broader class of fluorinated aromatics, which are known for their enhanced stability and distinctive reactivity profiles compared to their non-fluorinated counterparts. The presence of multiple fluorine atoms in the molecule significantly influences its chemical behavior and potential applications.

Molecular Structure and Chemical Properties

Structural Characteristics

The molecular structure of 1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene features a central benzene ring with three key substituents:

  • A difluorophenylmethyl group attached to position 1

  • A trifluoromethyl group attached to position 3

  • A second trifluoromethyl group attached to position 5

This arrangement creates a highly fluorinated aromatic system with eight fluorine atoms in total, distributed across three distinct substituent groups. The presence of these electron-withdrawing groups significantly alters the electron density distribution across the benzene ring, influencing the compound's reactivity patterns.

Physical and Chemical Properties

While comprehensive physical property data for this specific compound is limited in the available literature, certain characteristics can be inferred from its structure and related compounds:

PropertyCharacteristicRationale
SolubilityLimited water solubility, likely soluble in organic solventsTypical behavior of highly fluorinated aromatics
StabilityChemically stable under standard conditionsCommon trait of fluorinated compounds
ReactivityReduced reactivity at fluorinated positionsDue to electron-withdrawing nature of fluorine substituents
Thermal PropertiesLikely exhibits good thermal stabilityCharacteristic of compounds with C-F bonds

The compound's reactivity is expected to be influenced by the strong electron-withdrawing effects of the trifluoromethyl groups, which typically reduce electron density in the aromatic ring, particularly at the ortho and para positions relative to these groups.

Synthesis and Preparation Methods

Related Synthetic Procedures

The synthesis of structurally similar compounds provides insight into potential methods for preparing the target molecule. For instance, 3,5-bis(trifluoromethyl)bromobenzene can be synthesized by reacting 1,3-bis(trifluoromethyl)benzene with brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin in a mixture of glacial acetic acid and sulfuric acid . This approach achieves regioselective bromination with good yields.

Synthetic ParameterOptimal ConditionNotable Feature
Reaction Temperature40-50°C (45°C optimal)Critical for regioselectivity
Solvent SystemSulfuric acid/acetic acid mixtureImproves solubilization and selectivity
Brominating Agent1,3-dibromo-5,5-dimethylhydantoinPreferred over N-bromosuccinimide
Mixing ConditionsRapid mixing during additionEnhances regioselectivity

Such methodologies could potentially be adapted for the functionalization of the aromatic ring with a difluorophenylmethyl group to produce the target compound .

Hazard TypeClassificationGHS Category
Skin EffectsCauses skin irritationCategory 2
Eye EffectsCauses serious eye irritationCategory 2A
Respiratory EffectsMay cause respiratory irritationCategory 3 (Single exposure, respiratory system)

These classifications necessitate appropriate handling procedures to minimize exposure risks .

Chemical Compatibility

The compound should be kept away from strong oxidizing agents due to potential incompatibility. Under thermal decomposition conditions, it may release hazardous products including carbon oxides and hydrogen fluoride, which presents significant safety hazards .

Related Compounds and Comparative Analysis

Structurally Related Fluorinated Aromatics

Several structurally related compounds provide context for understanding the properties and potential applications of 1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene:

CompoundMolecular FormulaKey Structural DifferenceNotable Property
1,3-Bis(trifluoromethyl)benzeneC₈H₄F₆Lacks difluorophenylmethyl groupBasic building block for synthesis
3,5-Bis(trifluoromethyl)bromobenzeneC₈H₃BrF₆Contains bromine instead of difluorophenylmethylKey synthetic intermediate
3,5-Bis(trifluoromethyl)benzyl chlorideC₉H₅ClF₆Contains chloromethyl group instead of difluorophenylmethylUsed in synthetic chemistry
1,3,5-tris(trifluoromethyl)benzeneC₉H₃F₉Contains three trifluoromethyl groupsKnown for convulsant properties

These related compounds have established roles in organic synthesis, particularly in preparing pharmaceutically active compounds and specialty materials.

Comparative Reactivity

The reactivity of this compound is expected to differ from related structures due to its unique substitution pattern:

  • The presence of both difluorophenylmethyl and trifluoromethyl groups creates an asymmetric electronic distribution that likely influences regioselectivity in further reactions.

  • Compared to 3,5-bis(trifluoromethyl)bromobenzene, the target compound lacks the reactive bromine handle but gains a structurally complex difluorophenylmethyl group that alters its steric and electronic profile.

  • The high fluorine content likely reduces nucleophilicity of the aromatic ring while potentially enabling unique coordination chemistry due to the fluorine atoms.

Analytical Methods and Characterization

Characterization of 1-(Difluorophenylmethyl)-3,5-bis(trifluoromethyl)benzene typically employs several complementary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for fluorinated compounds, with both ¹H, ¹³C, and ¹⁹F NMR providing structural confirmation. The ¹⁹F NMR would show distinctive signals for the different fluorine environments in the molecule.

  • Mass Spectrometry allows for molecular weight confirmation and fragmentation pattern analysis, which can help verify the structural arrangement of the fluorinated substituents.

  • Infrared Spectroscopy can identify characteristic absorption bands for C-F bonds and aromatic structural features.

These analytical approaches collectively enable comprehensive structural confirmation and purity assessment of the compound.

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